

An In-depth Technical Guide to Dowtherm Q Heat Transfer Fluid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dowtherm Q**

Cat. No.: **B12700112**

[Get Quote](#)

This technical guide provides a comprehensive overview of **Dowtherm Q**, a synthetic organic heat transfer fluid. It is intended for researchers, scientists, and drug development professionals who require detailed information on its chemical composition, physical and thermal properties, and the standardized methods used for their determination.

Introduction

Dowtherm Q is a high-performance heat transfer fluid designed for use in liquid phase systems. It is a mixture of diphenylethane and alkylated aromatics, offering excellent thermal stability and low-temperature pumpability compared to traditional hot oils.^{[1][2][3][4]} Its recommended operating temperature range is from -35°C to 330°C (-30°F to 625°F).^{[1][2][3][5]} This guide details its chemical nature, key physical and thermal properties, and the experimental protocols for their measurement.

Chemical Composition

The precise formulation of **Dowtherm Q** is proprietary, but its primary constituents are well-documented.

Component	Description
Primary Components	Mixture of Diphenylethane and Alkylated Aromatics
Appearance	Clear to Light Yellow Liquid

Physical and Thermal Properties

The following tables summarize the key physical and thermal properties of **Dowtherm Q**.

Table 1: General Properties

Property	SI Units	English Units
Temperature Range	-35°C to 330°C	-30°F to 625°F
Atmospheric Reflux Boiling Point	267°C	513°F
Flash Point (Closed Cup)	120°C	249°F
Fire Point (C.O.C.)	124°C	255°F
Autoignition Temperature	412°C	773°F
Average Molecular Weight	190	190

Table 2: Saturated Liquid Properties (SI Units)

Temperature (°C)	Specific Heat (kJ/kg·K)	Density (kg/m ³)	Thermal Conductivity (W/m·K)	Kinematic Viscosity (cSt)	Vapor Pressure (bar)
-35	1.478	1011.4	0.1280	46.60	-
0	1.589	980.5	0.1244	7.56	-
50	1.742	944.8	0.1197	2.59	-
100	1.901	907.8	0.1147	1.25	-
150	2.066	869.2	0.1094	0.74	-
200	2.238	828.6	0.1038	0.50	-
250	2.416	785.6	0.0979	0.37	-
300	2.600	739.6	0.0916	0.29	-
330	2.721	708.9	0.0876	0.25	-

Table 3: Saturated Liquid Properties (English Units)

Temperature (°F)	Specific Heat (Btu/lb·°F)	Density (lb/ft³)	Thermal		
			Conductivity (Btu/hr·ft²·°F/ft)	Kinematic Viscosity (cSt)	Vapor Pressure (psia)
-30	0.353	63.14	0.0740	46.60	-
32	0.380	61.21	0.0719	7.56	-
100	0.409	59.41	0.0697	3.12	-
200	0.454	56.67	0.0663	1.25	-
300	0.500	53.79	0.0627	0.70	-
400	0.548	50.72	0.0590	0.48	-
500	0.598	47.38	0.0550	0.36	-
600	0.650	43.61	0.0506	0.28	-
625	0.665	42.50	0.0494	0.26	-

Experimental Protocols

The properties listed above are determined by standardized experimental methods, primarily those developed by ASTM International. The following sections provide an overview of the methodologies for key experiments.

Flash and Fire Point (ASTM D92)

The flash and fire points are determined using the Cleveland Open Cup (COC) method.[\[6\]](#)[\[7\]](#)

- Objective: To determine the lowest temperature at which the vapor of the substance will ignite momentarily (flash point) and the temperature at which it will sustain combustion for at least five seconds (fire point).[\[6\]](#)
- Apparatus: A Cleveland Open Cup apparatus, which consists of a brass cup, a heating plate, a test flame applicator, and a thermometer.[\[6\]](#)

- Procedure:
 - The sample is placed in the test cup and heated at a slow, constant rate.[6][7]
 - A small test flame is passed across the surface of the liquid at specified temperature intervals.[6][7]
 - The flash point is the temperature at which a flash appears at any point on the surface of the liquid.[6]
 - Heating is continued, and the fire point is the temperature at which the application of the test flame causes the vapor above the liquid to ignite and burn for at least five seconds.[7]

Autoignition Temperature (ASTM E659)

This test determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.[8][9]

- Objective: To determine the autoignition temperature of a liquid chemical in air at atmospheric pressure.
- Apparatus: A 500-mL borosilicate glass flask, a furnace to heat the flask uniformly, a temperature controller, and a hypodermic syringe for sample injection.[8][10]
- Procedure:
 - A small, metered sample of the liquid is injected into the heated flask containing air.[10]
 - The flask is observed in a darkened room for 10 minutes or until ignition occurs.[10]
 - Autoignition is identified by the sudden appearance of a flame and a sharp rise in the gas mixture's temperature.[10]
 - The test is repeated at various temperatures and sample volumes to find the lowest temperature at which ignition occurs.[11]

Kinematic Viscosity (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity.[12]

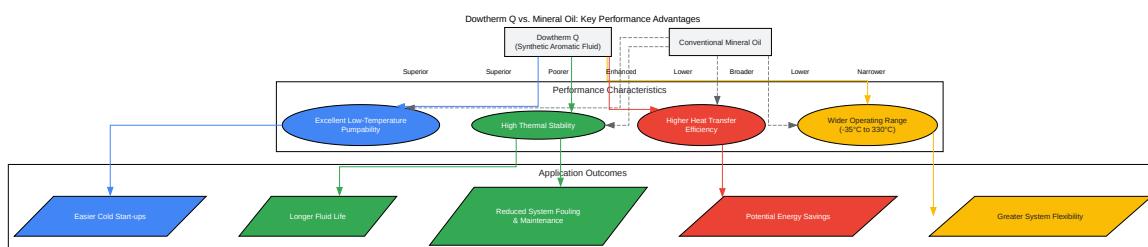
- Objective: To determine the kinematic viscosity of liquid petroleum products, both transparent and opaque.[13]
- Apparatus: A calibrated glass capillary viscometer, a constant-temperature bath, and a timing device.[14]
- Procedure:
 - A fixed volume of the liquid is drawn into the viscometer.[14]
 - The viscometer is placed in a constant-temperature bath until the sample reaches the test temperature.[15]
 - The time is measured for the liquid to flow under gravity between two marked points on the viscometer.[12][14]
 - The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[14]

Density (ASTM D1298)

This method determines the density of crude petroleum and liquid petroleum products using a hydrometer.[5][16]

- Objective: To determine the density, relative density (specific gravity), or API gravity of the liquid.[5]
- Apparatus: A glass hydrometer, a hydrometer cylinder, and a thermometer.[2]
- Procedure:
 - The sample is brought to a specified temperature and transferred to a hydrometer cylinder.[2][5]
 - The hydrometer is gently lowered into the sample and allowed to settle.[2][5]

- Once temperature equilibrium is reached, the hydrometer scale is read at the point where the principal surface of the liquid cuts the scale.[5]
- The temperature of the sample is also recorded.[5]
- The observed hydrometer reading is corrected to a reference temperature using standard petroleum measurement tables.[5]


Vapor Pressure (ASTM D2879)

This method uses an isoteniscope to determine the vapor pressure of a liquid.[4]

- Objective: To determine the vapor pressure-temperature relationship and the initial decomposition temperature of a liquid.[4]
- Apparatus: An isoteniscope (a specialized glass apparatus), a vacuum system, a constant-temperature bath, and a pressure measuring device.[17]
- Procedure:
 - A sample is placed in the isoteniscope, and dissolved gases are removed by heating the sample under reduced pressure.[4][17]
 - The isoteniscope is placed in a constant-temperature bath.[17]
 - The vapor pressure of the sample at a given temperature is determined by balancing the pressure of the vapor against a known pressure of an inert gas.[17]

Logical Relationships and Workflows

The selection of a heat transfer fluid is a critical decision based on its performance characteristics. The following diagram illustrates the key advantages of **Dowtherm Q** over conventional mineral oils, guiding the selection process for high-performance applications.

[Click to download full resolution via product page](#)

Caption: Performance advantages of **Dowtherm Q** over mineral oil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. PPT - Manual Set-Up for Density by Hydrometer Method ASTM D1298 , D287 , D6822 and IP160 PowerPoint Presentation - ID:6996577 [slideserve.com]
- 3. store.astm.org [store.astm.org]
- 4. petrolube.com [petrolube.com]
- 5. Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method (ASTM D 1298) [pachemtech.eu]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. shepherd.caltech.edu [shepherd.caltech.edu]
- 9. laboratuar.com [laboratuar.com]
- 10. Supply ASTM E659 Autoignition Temperature Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 11. scribd.com [scribd.com]
- 12. ASTM D445 - eralytics [eralytics.com]
- 13. store.astm.org [store.astm.org]
- 14. tamson-instruments.com [tamson-instruments.com]
- 15. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 16. scribd.com [scribd.com]
- 17. ia600203.us.archive.org [ia600203.us.archive.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dowtherm Q Heat Transfer Fluid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12700112#dowtherm-q-chemical-composition-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com